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molecular formula C7H7N3 B031978 Benzyl azide CAS No. 622-79-7

Benzyl azide

Cat. No. B031978
M. Wt: 133.15 g/mol
InChI Key: UDLLFLQFQMACJB-UHFFFAOYSA-N
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Patent
US04816469

Procedure details

The reaction of this crude benzyl bromide (6.56 g) and sodium azide (1.92 g) in ethanol (90 ml) as in Example 33 gave 5.48 g of crude benzyl azide. Chromatography on silica gel yielded 3.29 g of pure 3-(trichlorovinyl)benzyl azide.
Quantity
6.56 g
Type
reactant
Reaction Step One
Quantity
1.92 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1](Br)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[N-:9]=[N+:10]=[N-:11].[Na+]>C(O)C>[CH2:1]([N:9]=[N+:10]=[N-:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
6.56 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
1.92 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
90 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N=[N+]=[N-]
Measurements
Type Value Analysis
AMOUNT: MASS 5.48 g
YIELD: CALCULATEDPERCENTYIELD 139.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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